6-Bromo-3-methylquinoline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-3-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKIHAKQTRBPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Br)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588917 |

Source

|

| Record name | 6-Bromo-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97041-63-9 |

Source

|

| Record name | 6-Bromo-3-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97041-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-3-methylquinoline CAS number and properties

An In-Depth Technical Guide to 6-Bromo-3-methylquinoline

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, potential synthesis protocols, and known biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties and Identification

This compound is a halogenated derivative of quinoline. Its unique structural characteristics make it a valuable intermediate in organic synthesis and a scaffold for the development of novel therapeutic agents.

Chemical Identity

| Identifier | Value |

|---|---|

| Chemical Name | This compound[1] |

| CAS Number | 97041-63-9[1][2] |

| Molecular Formula | C10H8BrN[1][2] |

| Synonyms | Quinoline, 6-bromo-3-methyl-[1] |

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 222.085 g/mol [1] |

| Exact Mass | 222.08 Da[1] |

| Melting Point | 103 °C[1], 122-124 °C (lit.)[2] |

| Boiling Point | 313.8±22.0 °C at 760 mmHg[1] |

| Density | 1.5±0.1 g/cm³[1] |

| Flash Point | 143.6±22.3 °C[1] |

| Refractive Index | 1.654[1] |

| XLogP3 | 3.29[1] |

| PSA | 12.9[1] |

Synthesis and Experimental Protocols

A general procedure for synthesizing a quinolone derivative, which could be adapted, involves the condensation of 4-bromoaniline with Meldrum's Acid, followed by a thermal rearrangement.[3] Another approach involves the cyclization of 5-(((4-bromophenyl)amino) methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione to form 6-bromoquinolin-4-ol, which can then be further modified.[4]

Below is a conceptual workflow illustrating a possible synthetic pathway.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

Quinoline derivatives are known to possess a wide range of biological activities and are a common scaffold in drug discovery.[5][6] The introduction of a bromine atom can modulate the pharmacological properties of the molecule.[7]

Prostaglandin F2α Inhibition

Recent research has explored the potential of this compound analogues as inhibitors of prostaglandin F2α (PGF2α).[8] PGF2α is associated with preterm labor, making its inhibitors a promising target for preventing premature birth.[8] A Quantitative Structural Activity Relationship (QSAR) study on a series of 77 analogues of this compound identified key structural features for inhibitory activity.[8] Molecular docking studies have further suggested that these compounds can bind effectively to the prostaglandin F synthase protein.[8]

The proposed mechanism involves the binding of the this compound analogue to the active site of the prostaglandin F synthase, thereby inhibiting the production of PGF2α.

Caption: Inhibition of PGF2α synthesis by a this compound analogue.

Anticancer and Antimicrobial Potential

While direct studies on this compound are limited, related quinoline derivatives have shown significant biological activity. For instance, 6-bromo-5-nitroquinoline has demonstrated antiproliferative activity against various cancer cell lines and can induce apoptosis.[5] The quinoline scaffold is present in several anticancer agents.[7] Furthermore, quinolone derivatives are well-known for their antibacterial properties, often targeting bacterial DNA gyrase and topoisomerase IV.[7] These findings suggest that this compound could also be a valuable starting point for the development of new anticancer and antimicrobial agents.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and causes serious eye damage.[9] It is classified as Acute toxicity - Category 4, Oral, and Serious eye damage, Category 1.[9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[9]

Hazard Statements

Precautionary Statements

-

P264: Wash thoroughly after handling.[9]

-

P270: Do not eat, drink or smoke when using this product.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301+P317: IF SWALLOWED: Get medical help.[9]

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]

References

- 1. echemi.com [echemi.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. scribd.com [scribd.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Exploring the potency of this compound analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to 6-Bromo-3-methylquinoline: Structure, Synthesis, and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This technical guide provides a comprehensive overview of 6-Bromo-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, IUPAC name, physicochemical properties, a plausible synthetic pathway, and its characteristic spectroscopic data.

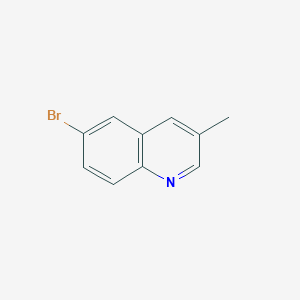

Chemical Structure and IUPAC Name

This compound is a substituted quinoline with a bromine atom at the 6th position and a methyl group at the 3rd position of the quinoline ring system.

-

IUPAC Name: this compound[1]

-

Chemical Formula: C₁₀H₈BrN[1]

-

2D Structure:

-

SMILES: CC1=CC2=C(C=CC(=C2)Br)N=C1[1]

-

InChI: InChI=1S/C10H8BrN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. These properties are essential for its characterization, handling, and application in research and development.

| Property | Value | Reference |

| Molecular Weight | 222.08 g/mol | [2] |

| Exact Mass | 220.98401 Da | [1][2] |

| Monoisotopic Mass | 220.98401 Da | [1][2] |

| Melting Point | 103 °C | |

| Boiling Point | 313.8 ± 22.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| XLogP3 | 3.29 | |

| Topological Polar Surface Area | 12.9 Ų | [1][2] |

Spectroscopic Data:

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm |

| CH₃ | ~2.5 |

| Aromatic H | ~7.3 - 8.9 |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |

| CH₃ | ~18-22 |

| Aromatic C | ~120 - 150 |

| Mass Spectrometry | m/z |

| [M]⁺ (⁷⁹Br) | ~221 |

| [M+2]⁺ (⁸¹Br) | ~223 |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 2960 |

| C=C/C=N Stretch | ~1500 - 1600 |

| C-Br Stretch | ~500 - 600 |

Note: The spectroscopic data presented are estimations based on typical values for similar structures and may vary depending on the specific experimental conditions.

Synthesis of this compound

A plausible and widely used method for the synthesis of substituted quinolines is the Doebner-von Miller reaction . This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3][4] For the synthesis of this compound, the logical starting materials would be p-bromoaniline and an α,β-unsaturated aldehyde or ketone that can provide the 3-methyl substituent. A suitable reagent for this would be crotonaldehyde.

Proposed Experimental Protocol: Doebner-von Miller Synthesis

This protocol is a generalized procedure based on the principles of the Doebner-von Miller reaction.

Materials:

-

p-Bromoaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., arsenic pentoxide or the nitro derivative of the starting aniline)

-

Solvent (e.g., ethanol or water)

-

Sodium hydroxide (NaOH) solution for neutralization

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-bromoaniline in the chosen solvent.

-

Acidification: Slowly add the concentrated acid to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Addition of Carbonyl Compound: To the stirred acidic solution, add the oxidizing agent followed by the dropwise addition of crotonaldehyde.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a saturated solution of sodium hydroxide until the pH is basic.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent.

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Logical Workflow for Doebner-von Miller Synthesis

Caption: Logical workflow for the Doebner-von Miller synthesis of this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, analogues of this compound have been investigated as inhibitors of Prostaglandin F2α (PGF2α). PGF2α is a lipid mediator that exerts its effects by binding to the G-protein coupled FP receptor. This interaction can trigger a cascade of intracellular events. A generalized signaling pathway for PGF2α is illustrated below. The inhibitory action of compounds like this compound analogues would likely involve antagonism at the FP receptor, thereby blocking the downstream signaling events.

Generalized Prostaglandin F2α Signaling Pathway

Caption: Generalized signaling pathway of Prostaglandin F2α and potential inhibition point.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in various fields of chemical research. This guide has provided a detailed summary of its chemical identity, key physicochemical and spectroscopic properties, and a plausible synthetic route. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related quinoline derivatives. Further experimental validation of the proposed synthesis and biological activities is encouraged to fully elucidate the potential of this molecule.

References

6-Bromo-3-methylquinoline: A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of 6-Bromo-3-methylquinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its core physicochemical properties, provides a detailed experimental protocol for its synthesis, and situates its analogues within a modern drug discovery workflow.

Core Compound Properties

This compound is a substituted quinoline with the molecular formula C10H8BrN. The presence of the bromine atom at the 6-position and the methyl group at the 3-position makes it a versatile scaffold for further chemical modification in medicinal chemistry.

| Property | Value |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| CAS Number | 97041-63-9 |

Synthetic Protocol: Doebner-von Miller Synthesis

The synthesis of this compound can be effectively achieved via the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. In this proposed protocol, 4-bromoaniline is reacted with crotonaldehyde, which can be formed in situ from acetaldehyde under the reaction conditions.

Materials:

-

4-Bromoaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or an alternative oxidizing agent like arsenic acid)

-

Hydrochloric Acid

-

Sodium Hydroxide

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Ethanol

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling.

-

Addition of Reactants: To this acidic mixture, add 4-bromoaniline. Heat the mixture gently.

-

Controlled Addition of Oxidizing Agent: Slowly add nitrobenzene through the dropping funnel. The reaction is exothermic and should be carefully controlled.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until basic.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Application in Drug Discovery: A Workflow for Analogues

While this compound serves as a valuable building block, its analogues have been investigated as potential therapeutic agents. For instance, analogues of this compound have been explored as inhibitors of Prostaglandin F2α (PGF2α), a target for preventing preterm birth.[1] The development of such inhibitors often follows a structured workflow, as illustrated below.

Caption: Drug discovery workflow for this compound analogues as PGF2α inhibitors.[1]

References

6-Bromo-3-methylquinoline solubility in organic solvents

An In-depth Technical Guide on the Solubility of 6-Bromo-3-methylquinoline in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility data for this compound (CAS RN: 97041-63-9) is exceedingly scarce in scientific literature. Safety Data Sheets for the compound often state "no data available" for solubility.[1] This guide, therefore, provides a framework for understanding and determining its solubility based on the characteristics of structurally similar compounds and established methodologies. For illustrative purposes, quantitative data for the closely related isomer, 6-Bromo-2-methylquinoline, is presented.

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior.

| Property | Value | Reference(s) |

| CAS Number | 97041-63-9 | [2] |

| Molecular Formula | C₁₀H₈BrN | [2] |

| Molecular Weight | 222.08 g/mol | [2] |

| Physical State | Solid | [2] |

| Melting Point | 122-124 °C | [2] |

| Density | 1.488 g/cm³ | [1] |

Illustrative Quantitative Solubility Data

While specific data for this compound is not available, the following table presents the experimentally determined mole fraction solubility (x₁) of the closely related isomer, 6-Bromo-2-methylquinoline (CAS RN: 877-42-9) , in various organic solvents at different temperatures, as determined by the isothermal saturation method.[3] This data serves as a valuable proxy for estimating the potential solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x₁) of 6-Bromo-2-methylquinoline in Various Organic Solvents (10³x₁) [3]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Ethyl Acetate | Toluene | Acetone | Acetonitrile | DMF |

| 278.15 | 0.4012 | 1.581 | 3.731 | 3.321 | 12.21 | 13.59 | 11.31 | 10.33 | 9.081 |

| 283.15 | 0.4811 | 1.892 | 4.461 | 3.972 | 14.61 | 16.26 | 13.53 | 12.36 | 10.86 |

| 288.15 | 0.5753 | 2.263 | 5.336 | 4.751 | 17.47 | 19.45 | 16.18 | 14.78 | 12.99 |

| 293.15 | 0.6881 | 2.707 | 6.381 | 5.682 | 20.89 | 23.26 | 19.35 | 17.68 | 15.54 |

| 298.15 | 0.8229 | 3.238 | 7.632 | 6.796 | 24.98 | 27.82 | 23.14 | 21.14 | 18.58 |

| 303.15 | 0.9841 | 3.873 | 9.127 | 8.129 | 29.88 | 33.27 | 27.67 | 25.28 | 22.22 |

| 308.15 | 1.177 | 4.632 | 10.91 | 9.721 | 35.74 | 39.79 | 33.09 | 30.23 | 26.57 |

| 313.15 | 1.408 | 5.541 | 13.05 | 11.62 | 42.74 | 47.59 | 39.57 | 36.16 | 31.78 |

| 318.15 | 1.684 | 6.628 | 15.60 | 13.89 | 51.12 | 56.91 | 47.33 | 43.25 | 38.01 |

| 323.15 | 2.014 | 7.928 | 18.66 | 16.61 | 61.13 | 68.06 | 56.61 | 51.72 | 45.46 |

Data extracted from the Journal of Chemical & Engineering Data, 2023.[3]

Experimental Protocols for Solubility Determination

To generate reliable and reproducible solubility data for this compound, standardized experimental protocols are essential. The Shake-Flask Method is a widely accepted technique for determining equilibrium solubility.[4]

Shake-Flask Method (Equilibrium Solubility)

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Sealed vials or flasks (e.g., 20 mL scintillation vials)

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a pre-weighed vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is critical to ensure equilibrium saturation is achieved.[4]

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.[5] For more effective separation, the samples can be centrifuged at a high speed.[4]

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid microparticles.[4]

-

Dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of known concentrations.[4]

-

-

Calculation: The solubility is calculated from the measured concentration, accounting for any dilution steps. The results can be expressed in various units, such as mg/mL, g/100 mL, or mole fraction (mol/L).[4]

General Qualitative Solubility Testing

Simple solubility tests can provide initial insights and help in solvent selection for recrystallization or other applications.[6][7][8]

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).

-

Shake the test tube vigorously after each addition.[6]

-

Observe and record whether the compound dissolves completely, partially, or is insoluble after stirring for at least 60 seconds.[7]

Visualized Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the systematic workflow for the quantitative determination of solubility using the Shake-Flask method.

Caption: Workflow for Quantitative Solubility Determination.

Logical Flow for Solubility Classification

This diagram outlines the decision-making process for classifying the solubility of an organic compound based on its behavior in different types of solvents, which is a fundamental practice in organic chemistry.

Caption: Decision Tree for Qualitative Solubility Analysis.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in published literature, this guide provides the necessary tools for researchers to generate this critical information. By employing standardized protocols such as the Shake-Flask method, scientists can produce reliable and reproducible data. The illustrative data for the closely related 6-Bromo-2-methylquinoline offers a valuable starting point for estimating solubility and selecting appropriate solvent systems for synthesis, purification, and formulation in drug development and chemical research.

References

Technical Guide: Physicochemical Properties of 6-Bromo-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the experimentally determined melting and boiling points for 6-Bromo-3-methylquinoline. The information herein is compiled to support research and development activities where this compound is of interest.

Core Physicochemical Data

The physical properties of this compound are crucial for its handling, purification, and application in various chemical syntheses. The reported values for its melting and boiling points are summarized below. It is important to note the variation in reported melting points across different sources, which may be attributable to differences in experimental conditions or sample purity.

| Physical Property | Value | Conditions |

| Melting Point | 103 °C[1] | Not Specified |

| 122-124 °C[2] | (lit.) | |

| Boiling Point | 313.8 ± 22.0 °C[1] | at 760 mmHg |

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively documented in the public literature, a general methodology for such determinations is well-established in organic chemistry.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range. The capillary tube method is a common technique for this measurement.

Methodology:

-

Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered and packed into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a calibrated heating apparatus, such as a Mel-Temp apparatus or an oil bath (e.g., Thiele tube), equipped with a precise thermometer or a digital temperature sensor[3].

-

Heating and Observation: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute)[3].

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range[3].

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This property is significantly dependent on pressure.

Methodology:

-

Sample Preparation: A small volume of this compound is placed in a small test tube or a distillation flask.

-

Apparatus Setup: The sample is heated in a distillation apparatus. The atmospheric pressure is recorded. For small sample sizes, the boiling point can be determined using a micro-boiling point apparatus with an inverted capillary tube.

-

Heating and Observation: The liquid is heated until it boils, and the temperature of the vapor is measured. This temperature, once stable, is the boiling point at the recorded pressure.

Workflow for Physical Property Determination

The logical flow for the characterization of a chemical compound's physical properties is outlined in the diagram below.

Caption: General experimental workflow for determining melting and boiling points.

References

An In-depth Technical Guide to the Safety of 6-Bromo-3-methylquinoline

This technical guide provides a comprehensive overview of the safety information for 6-Bromo-3-methylquinoline (CAS No: 97041-63-9), a key intermediate in pharmaceutical and chemical research. The following sections detail the compound's properties, associated hazards, and the necessary safety protocols for its handling and use in a laboratory or industrial setting. This document is intended for researchers, scientists, and professionals in drug development who require detailed safety data for risk assessment and procedural planning.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior under various experimental and storage conditions.

| Property | Value | Citation |

| Molecular Formula | C10H8BrN | [1] |

| Molecular Weight | 222.085 g/mol | [1] |

| CAS Number | 97041-63-9 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 103 °C | [1] |

| Boiling Point | 313.8 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 143.6 ± 22.3 °C | [1] |

| Refractive Index | 1.654 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.29 | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification provides a clear indication of the potential health risks associated with this compound.

| Hazard Class | Category | Hazard Statement | Citation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4] |

Signal Word: Danger[3]

Hazard Pictograms:

-

Corrosion

-

Harmful

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

| Aspect | Recommendation | Citation |

| Handling | Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3] Use in a well-ventilated area, preferably under a fume hood.[4] | |

| Storage | Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4] Protect from light.[4] | |

| Incompatible Materials | Strong oxidizing agents.[5] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent personal exposure.

| Protection Type | Specification | Citation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | |

| Skin Protection | Wear chemical-resistant gloves and protective clothing.[4] | |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a dust mask type N95 (US) or equivalent.[3][6] |

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure | Citation |

| Ingestion | If swallowed, get medical help.[3] Rinse mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] | |

| Eye Contact | Immediately rinse with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing for at least 15 minutes.[3] Get medical help.[3] | |

| Skin Contact | Take off contaminated clothing immediately.[3] Wash off with soap and plenty of water.[3] | |

| Inhalation | Move the victim into fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and consult a doctor immediately.[3] |

Accidental Release Measures

In the case of a spill, the following procedures should be followed to contain and clean up the material safely.

| Aspect | Procedure | Citation |

| Personal Precautions | Use personal protective equipment.[2] Avoid dust formation.[2] Ensure adequate ventilation.[2] Evacuate personnel to safe areas.[2] | |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains. | |

| Containment and Cleaning Up | Sweep or shovel spills into an appropriate container for disposal.[7] Collect and arrange for disposal.[3] Minimize the generation of dust.[7] Dispose of contents/container in accordance with licensed collector's sorting instructions.[7] |

Toxicological Information

Experimental Protocols

The safety data sheets reviewed for this compound do not contain detailed experimental protocols for the toxicological or safety assessments performed. The GHS classifications provided are based on standardized criteria, but the specific methodologies used for this compound are not described.

Visualized Workflows

To aid in the practical application of the safety data, the following workflows have been visualized using Graphviz.

Caption: Workflow for handling a chemical spill of this compound.

Caption: First aid response workflow for exposure to this compound.

References

Navigating the Procurement of 6-Bromo-3-methylquinoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of 6-Bromo-3-methylquinoline in Modern Drug Discovery

This compound (CAS No. 97041-63-9) is a halogenated quinoline derivative that has emerged as a pivotal building block in medicinal chemistry.[1] Its strategic importance lies in the versatile reactivity of the quinoline scaffold, a privileged structure in numerous approved pharmaceuticals, combined with the synthetic handle provided by the bromine substituent. This unique combination allows for extensive molecular elaboration through various cross-coupling reactions, making it an invaluable starting material for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of the commercial landscape for this compound, offering critical insights into supplier evaluation, quality control, and the profound impact of material purity on downstream research and development, particularly in the context of its emerging role in the development of prostaglandin F2α inhibitors.[2]

The Commercial Landscape: A Comparative Analysis of this compound Suppliers

The procurement of this compound for research and development necessitates a careful evaluation of various suppliers. While numerous vendors list this compound, the consistency of quality, available purity grades, and the comprehensiveness of supporting documentation can vary significantly. Below is a comparative table of representative suppliers.

| Supplier | Stated Purity | Available Quantities | Noteworthy Information |

| Sigma-Aldrich | 98% | Gram-scale | Often provides comprehensive safety data and may be listed under their Ambeed catalog. |

| BOC Sciences | 97% | Gram to Kilogram | Lists the appearance as beige crystalline powder.[3] |

| Hangzhou J&H Chemical Co., Ltd. | 98% | Inquiry-based | Provides key physical properties like boiling and flash points.[4] |

| 2A Pharmachem | 96%+ | Inquiry-based | A supplier of various chemical intermediates.[3] |

| BIOGEN Científica | Not Specified | Milligram to Gram | Provides basic identifiers like CAS number and SMILES string.[5] |

| ChemicalBook | Aggregator | Various | A platform that lists multiple suppliers and basic chemical properties.[6] |

Note: The information in this table is based on publicly available data and is subject to change. Researchers should always request the latest specifications and a certificate of analysis before purchase.

Quality Control and Analytical Validation: A Self-Validating System

For a Senior Application Scientist, the stated purity on a supplier's website is merely the starting point. A robust internal quality control (QC) process is a self-validating system that ensures the reliability and reproducibility of experimental results. The causality behind this stringent approach is to mitigate the risk of impurities leading to misleading biological data or failed synthetic steps.

Recommended Analytical Workflow for In-house Verification

The following diagram outlines a logical workflow for the analytical validation of incoming this compound.

Caption: A typical workflow for the quality control of incoming this compound.

Key Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Rationale: HPLC with UV detection is the gold standard for quantifying the purity of aromatic compounds like this compound. It effectively separates the main component from potential impurities.

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.

2. ¹H NMR Spectroscopy for Structural Confirmation:

-

Rationale: Proton NMR provides an unambiguous confirmation of the compound's structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Procedure: Prepare a sample of 5-10 mg in approximately 0.7 mL of the deuterated solvent. Acquire the spectrum on a 400 MHz or higher spectrometer. The expected spectrum should show signals corresponding to the methyl group, and the aromatic protons on the quinoline ring system.

The Genesis of Impurities: Insights from Synthetic Routes

Understanding the likely synthetic pathways for this compound provides a logical framework for anticipating potential impurities. The Combes and Skraup quinoline syntheses are classical and versatile methods for constructing the quinoline core.[7][8]

Caption: A simplified representation of the Combes synthesis and potential resulting impurities.

The Combes synthesis involves the acid-catalyzed reaction of an aniline (in this case, 4-bromoaniline) with a β-diketone.[9] The Skraup synthesis utilizes glycerol, an oxidizing agent, and sulfuric acid with an aniline.[10]

Causality of Impurity Formation:

-

Starting Material Impurities: The purity of the initial 4-bromoaniline is critical. Any isomeric bromoanilines or di-bromoanilines could lead to corresponding impurities in the final product.

-

Regioselectivity: In syntheses like the Skraup reaction, the cyclization step may not be perfectly regioselective, potentially leading to the formation of small amounts of the 8-bromo isomer.

-

Side Reactions: Harsh reaction conditions, particularly in the Skraup synthesis which can be exothermic, may lead to polymerization or the formation of tar-like byproducts.

Impact on Drug Development: A Case Study in Prostaglandin F2α Inhibition

Recent research has highlighted the potential of this compound analogues as inhibitors of prostaglandin F2α (PGF2α), a key mediator in processes such as preterm labor.[2] In such structure-activity relationship (SAR) studies, the purity of the core scaffold is paramount.

The presence of an uncharacterized impurity, even at a low percentage, can have significant consequences:

-

False Positives/Negatives: An impurity could be more biologically active than the target compound, leading to a false positive result and wasted resources pursuing an incorrect lead. Conversely, an impurity could interfere with the assay, masking the true activity of the target molecule.

-

Toxicity Concerns: Unidentified impurities can possess their own toxicological profiles, confounding preclinical safety assessments.

Conclusion: A Foundation of Quality for Innovative Research

This compound is a valuable and versatile building block for the modern medicinal chemist. Its effective use in drug discovery programs, particularly in emerging areas like the development of PGF2α inhibitors, is fundamentally dependent on the quality of the starting material. By implementing a rigorous supplier evaluation process, a robust in-house analytical validation workflow, and maintaining an awareness of potential synthesis-related impurities, researchers can build a solid foundation of quality. This diligence is not merely procedural; it is a core tenet of scientific integrity that ensures the generation of reliable, reproducible data, ultimately accelerating the path from a promising molecule to a potential new medicine.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Exploring the potency of this compound analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2abiotech.net [2abiotech.net]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. This compound [biogen.es]

- 6. This compound | 97041-63-9 [chemicalbook.com]

- 7. iipseries.org [iipseries.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-3-methylquinoline. While a thorough search of scientific literature and spectral databases did not yield experimentally-derived spectra for this specific compound, this document outlines the expected spectral characteristics based on the analysis of closely related analogs and established principles of NMR spectroscopy. It also includes detailed experimental protocols for acquiring such data and visual representations of the analytical workflow.

Data Presentation: Predicted ¹H and ¹³C NMR of this compound

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the known chemical shifts of 6-bromoquinoline and the typical effects of a methyl substituent on the quinoline ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-2 | ~8.7 | s | - |

| H-4 | ~7.9 | s | - |

| H-5 | ~8.0 | d | ~9.0 |

| H-7 | ~7.8 | dd | ~9.0, 2.0 |

| H-8 | ~8.1 | d | ~2.0 |

| -CH₃ | ~2.5 | s | - |

Note: These are estimated values. Actual chemical shifts and coupling constants may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~150 |

| C-3 | ~135 |

| C-4 | ~137 |

| C-4a | ~147 |

| C-5 | ~130 |

| C-6 | ~121 |

| C-7 | ~133 |

| C-8 | ~129 |

| C-8a | ~128 |

| -CH₃ | ~18 |

Note: These are estimated values and are subject to variation based on experimental conditions.

Experimental Protocols

The following section details a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for quinoline derivatives like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

-

Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 200-220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR to achieve adequate signal intensity due to the low natural abundance of the ¹³C isotope.

Mandatory Visualization

The following diagrams illustrate the logical workflow for NMR analysis and the expected spin systems for this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Predicted proton spin systems.

Mass Spectrometry Analysis of 6-Bromo-3-methylquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometry (MS) data for 6-Bromo-3-methylquinoline, tailored for researchers, scientists, and professionals in drug development. This document outlines expected mass spectral data, detailed experimental protocols for its acquisition, and visual representations of analytical workflows and relevant biological pathways.

Mass Spectrometry Data

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. Due to the presence of a bromine atom, the mass spectrum is expected to exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound

| m/z (Predicted) | Interpretation | Relative Abundance |

| 221 | [M]⁺ (with ⁷⁹Br) | High |

| 223 | [M+2]⁺ (with ⁸¹Br) | High |

| 206 | [M-CH₃]⁺ | Moderate |

| 208 | [(M+2)-CH₃]⁺ | Moderate |

| 142 | [M-Br]⁺ | Moderate |

| 127 | [M-Br-CH₃]⁺ or [C₉H₆N]⁺ | Moderate to Low |

| 115 | [C₉H₇]⁺ | Low |

| 101 | [C₈H₅]⁺ | Low |

Note: The relative abundances are predicted and may vary based on the specific experimental conditions.

Experimental Protocols

The following provides a detailed methodology for the acquisition of mass spectrometry data for this compound.

2.1. Sample Preparation

-

Compound Solubilization: Dissolve approximately 1-2 mg of this compound in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 10-100 µg/mL. For chromatography-coupled mass spectrometry (e.g., GC-MS or LC-MS), the concentration may need to be optimized based on the instrument's sensitivity.

2.2. Instrumentation and Data Acquisition

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Chromatographic Separation:

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometry:

-

-

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic Separation:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Mass Analyzer: TOF or Orbitrap.

-

Scan Range: m/z 100-1000.

-

-

Visualizations

3.1. Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a small molecule like this compound using mass spectrometry.

3.2. Hypothetical Signaling Pathway

Quinoline derivatives are often investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer. The diagram below represents a hypothetical signaling pathway where this compound could act as an inhibitor of a protein kinase.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Bromo-3-methylquinoline

Abstract: This technical guide provides a comprehensive overview of the principles, experimental protocols, and spectral interpretation of Fourier Transform Infrared (FTIR) spectroscopy as applied to 6-Bromo-3-methylquinoline. Designed for researchers, chemists, and drug development professionals, this document details the correlation between the molecule's vibrational modes and its characteristic infrared absorption bands. It offers a field-proven, step-by-step protocol for data acquisition using Attenuated Total Reflectance (ATR), discusses the key spectral features for structural elucidation and quality control, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Role of IR Spectroscopy in Characterizing Heterocyclic Compounds

This compound is a substituted heterocyclic aromatic compound. Its quinoline core is a prevalent scaffold in medicinal chemistry and materials science. For scientists working with such compounds, rapid and unambiguous structural confirmation is paramount. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that serves as a first-line method for identifying functional groups and providing a unique molecular "fingerprint".[1]

This guide explains the causality behind the IR spectrum of this compound, linking its molecular structure to the absorption of infrared radiation at specific frequencies. By understanding these fundamentals, researchers can confidently use IR spectroscopy for identity confirmation, purity assessment, and monitoring chemical transformations.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of a molecule is determined by its structure. The key to interpreting the spectrum of this compound lies in dissecting its constituent parts and their associated vibrational modes.[2]

Chemical Structure:

-

Molecular Formula: C₁₀H₈BrN[3]

-

Key Functional Groups:

-

Quinoline Ring System: A bicyclic aromatic system containing a benzene ring fused to a pyridine ring. This gives rise to aromatic C-H, C=C, and C=N bonds.

-

Methyl Group (-CH₃): An aliphatic substituent on the quinoline ring, contributing aliphatic C-H bonds.

-

Bromo Group (-Br): A halogen substituent, contributing a C-Br bond.

-

Each of these groups has characteristic vibrations (stretching and bending) that absorb infrared radiation at predictable frequencies.[4][5]

Caption: Key molecular components and their associated vibrational modes.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a solid powder like this compound due to its simplicity, speed, and high reproducibility, which eliminates the need for extensive sample preparation like creating KBr pellets.[6]

Principle of ATR

In ATR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating a transient "evanescent wave" that penetrates a few micrometers into the sample placed in direct contact with the crystal. The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated beam is reflected back to the detector.

Step-by-Step Protocol

-

Instrument and Accessory Preparation:

-

Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Step 1.2: Secure the ATR accessory in the spectrometer's sample compartment.

-

Step 1.3 (Critical): Clean the ATR crystal surface meticulously. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely. This prevents cross-contamination and ensures a clean baseline.

-

-

Background Spectrum Acquisition:

-

Step 2.1: With the clean, empty ATR crystal, initiate a background scan using the spectrometer's software. This scan measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself.

-

Step 2.2: The software will automatically subtract this background from the subsequent sample scan, ensuring that the final spectrum contains only the absorption data from the sample.

-

-

Sample Analysis:

-

Step 3.1: Place a small amount (typically 1-2 mg) of the this compound powder directly onto the center of the ATR crystal. A sufficient amount is needed to completely cover the crystal's active area.

-

Step 3.2: Lower the ATR press arm and apply consistent pressure to ensure firm, uniform contact between the solid sample and the crystal surface. Good contact is essential for a high-quality spectrum.

-

Step 3.3: Initiate the sample scan. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

Step 4.1: After the scan is complete, raise the press arm and carefully remove the sample powder from the crystal using a soft brush or wipe.

-

Step 4.2: Clean the crystal thoroughly as described in Step 1.3 to prepare for the next sample.

-

Step 4.3: Use the software to perform an ATR correction (if required) and label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Spectral Interpretation and Analysis

The IR spectrum of this compound can be divided into distinct regions, each corresponding to specific types of molecular vibrations.

High Wavenumber Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen.

-

Aromatic C-H Stretching: Expect sharp, medium-intensity peaks in the 3100 - 3000 cm⁻¹ range.[4] Their appearance at a higher frequency than aliphatic C-H stretches is a hallmark of the sp² hybridized carbons in the quinoline ring.[7]

-

Aliphatic C-H Stretching: The methyl group will produce medium to strong absorption bands just below 3000 cm⁻¹, typically in the 2960 - 2850 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes.[5]

Double and Triple Bond Region (2500 - 1500 cm⁻¹)

This region is diagnostic for unsaturation.

-

Aromatic Overtones: Very weak, complex bands may appear between 2000 - 1665 cm⁻¹ . While often difficult to interpret, their pattern can sometimes be used to infer ring substitution.[7]

-

Aromatic Ring Stretching (C=C and C=N): The quinoline ring system will exhibit several strong and sharp bands between 1620 - 1450 cm⁻¹ .[6] These are due to the complex stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings. These bands are highly characteristic and confirm the presence of the quinoline core.

Fingerprint Region (1500 - 400 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending and stretching, that are unique to the molecule as a whole.

-

C-H Bending: In-plane and out-of-plane (oop) bending vibrations of the aromatic C-H bonds occur here. Strong absorptions between 900 - 675 cm⁻¹ are typically due to C-H oop vibrations and are highly diagnostic of the substitution pattern on the aromatic rings.[7]

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce a strong absorption in the lower frequency range of 690 - 515 cm⁻¹ .[8][9] The presence of a band in this region provides direct evidence for the bromo-substituent.

Summary of Characteristic Absorptions

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Bond Type | Expected Intensity | Structural Component |

| 3100 - 3000 | Stretching | Aromatic C-H | Medium, Sharp | Quinoline Ring |

| 2960 - 2850 | Asymmetric & Symmetric Stretching | Aliphatic C-H | Medium to Strong | Methyl Group |

| 1620 - 1450 | Ring Stretching | C=C and C=N | Strong, Sharp | Quinoline Ring System |

| 1470 - 1430 | Asymmetric Bending | Aliphatic C-H | Medium | Methyl Group |

| 1385 - 1370 | Symmetric Bending ("Umbrella") | Aliphatic C-H | Medium to Strong | Methyl Group |

| 900 - 675 | Out-of-Plane (oop) Bending | Aromatic C-H | Strong | Substituted Quinoline Ring |

| 690 - 515 | Stretching | C-Br | Strong | Bromo-substituent |

Practical Applications in Research and Development

-

Identity Confirmation: The unique combination of peaks in the fingerprint region serves as a definitive identifier for this compound, allowing for rapid verification of starting materials and synthesized products.

-

Purity Assessment: The absence of unexpected peaks (e.g., a broad O-H band around 3300 cm⁻¹ indicating water, or a C=O band around 1700 cm⁻¹ indicating an oxidized impurity) can provide a quick assessment of sample purity.

-

Reaction Monitoring: In synthetic chemistry, the disappearance of reactant peaks and the appearance of product peaks (e.g., the introduction of the C-Br band during a bromination reaction) can be tracked in real-time using in-situ FTIR probes.

Conclusion

The infrared spectrum of this compound is a rich source of structural information that is directly correlated to its molecular framework. By systematically analyzing the high-wavenumber, double-bond, and fingerprint regions, researchers can confidently identify the key functional groups: the aromatic quinoline system, the aliphatic methyl group, and the bromo-substituent. The ATR-FTIR technique provides a robust and efficient method for acquiring high-quality spectral data. This guide equips scientists with the foundational knowledge and practical protocols necessary to leverage IR spectroscopy as a critical tool in their research and development endeavors involving this compound and related heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Profile of a Key Synthetic Intermediate

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the design of novel functional molecules. The strategic introduction of substituents onto this privileged heterocyclic system allows for the fine-tuning of electronic, steric, and lipophilic properties, thereby modulating biological activity and material characteristics. 6-Bromo-3-methylquinoline, a halogenated derivative, emerges as a particularly valuable intermediate. The presence of the bromine atom at the 6-position offers a versatile handle for a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the methyl group at the 3-position influences the compound's steric and electronic nature. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis, process development, and as a precursor in drug discovery programs. This guide provides a comprehensive exploration of these properties, grounded in established analytical techniques and theoretical principles, to empower researchers in their scientific endeavors.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. For this compound, this is achieved through a combination of spectroscopic techniques that probe the molecular framework and elemental composition.

Table 1: Core Molecular Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 97041-63-9 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Canonical SMILES | CC1=CC2=C(C=CC(=C2)Br)N=C1 | [2] |

| InChI | InChI=1S/C10H8BrN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3 | [2] |

Spectroscopic Confirmation

A compound's spectroscopic fingerprint is its most definitive form of identification. The following sections detail the expected spectral characteristics of this compound.

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. While a specific, high-resolution spectrum for this compound is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related structures, such as 6-bromoquinoline and 6-methylquinoline.[3][4] The introduction of the methyl group at the C3 position will induce notable shifts in the signals of nearby protons and carbons.

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H2 | ~8.7 | s | - |

| H4 | ~7.9 | s | - |

| H5 | ~7.8 | d | ~8.8 |

| H7 | ~7.6 | dd | ~8.8, 2.2 |

| H8 | ~8.0 | d | ~2.2 |

| -CH₃ | ~2.5 | s | - |

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C2 | ~150 |

| C3 | ~135 |

| C4 | ~137 |

| C4a | ~146 |

| C5 | ~130 |

| C6 | ~121 |

| C7 | ~133 |

| C8 | ~129 |

| C8a | ~128 |

| -CH₃ | ~19 |

Experimental Protocol: NMR Spectrum Acquisition

This protocol outlines a standardized procedure for obtaining high-quality NMR spectra of this compound.

I. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR analysis, and 50-100 mg for ¹³C NMR.[3]

-

Select a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

If particulate matter is observed, filter the solution through a small plug of glass wool inserted into the pipette.[3]

-

Cap the NMR tube securely.

II. Spectrometer Setup and Data Acquisition (¹H NMR):

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[3]

-

Employ a standard one-pulse sequence.

-

Set the temperature to 298 K (25 °C).

-

Define a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

-

Set the acquisition time to 2-4 seconds.[3]

-

Use a relaxation delay of 1-5 seconds to ensure complete proton relaxation.[3]

-

Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).[3]

III. Spectrometer Setup and Data Acquisition (¹³C NMR):

-

Use a standard proton-decoupled pulse sequence.

-

Maintain the temperature at 298 K (25 °C).

-

Set the spectral width to approximately 200-220 ppm.

-

Use an acquisition time of 1-2 seconds.[3]

-

Employ a relaxation delay of 2 seconds.[3]

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[3]

-

Reference the spectrum to the solvent peak of CDCl₃ (δ = 77.16 ppm).[3]

IR spectroscopy is instrumental in identifying the functional groups present in a molecule, while mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

Aromatic C-H stretching (above 3000 cm⁻¹)

-

C=C and C=N stretching within the quinoline ring (typically in the 1600-1450 cm⁻¹ region)

-

C-H bending vibrations

-

A C-Br stretching vibration (typically in the 600-500 cm⁻¹ region)

-

-

Mass Spectrometry (MS): In a mass spectrum, this compound will display a characteristic isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units. The predicted monoisotopic mass is 220.98401 Da.[5]

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).[6]

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds like this compound.[6]

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).[6]

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Core Physicochemical Properties

The physical properties of this compound are critical determinants of its behavior in various chemical and biological systems. These properties influence its solubility, reactivity, and suitability for specific applications.

Table 4: Summary of Key Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Solid, Yellow to white solid | [7] |

| Melting Point | 103 °C or 122-124 °C | [1][7] |

| Boiling Point | 313.8 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.654 | [1] |

| Flash Point | 143.6 ± 22.3 °C | [1] |

| XLogP3 | 3.2 | [1] |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | [1] |

Note on Melting Point Discrepancy: Different sources report varying melting points. This could be due to differences in the purity of the samples analyzed or the analytical method employed. It is recommended that researchers determine the melting point of their specific batch of this compound.

Solubility Profile

Experimental Protocol: Determination of Qualitative and Quantitative Solubility

This protocol provides a systematic approach to characterizing the solubility of this compound.

I. Qualitative Solubility Assessment:

-

Place approximately 10 mg of this compound into a series of small, labeled test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in small portions, shaking vigorously after each addition.[9]

-

Observe and record whether the compound is "freely soluble" (dissolves completely), "sparingly soluble" (partially dissolves), or "insoluble" (no visible dissolution).[8]

II. Quantitative Solubility Determination (Isothermal Method):

-

Prepare saturated solutions of this compound in the desired solvents at a constant temperature (e.g., 298.15 K and 310.15 K to simulate room and physiological temperatures).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure equilibrium is reached.

-

After equilibration, allow the solutions to settle, and then carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility in terms of mg/mL or mol/L.

Acidity/Basicity (pKa)

Theoretical Approach: Computational pKa Prediction

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the pKa of quinoline derivatives with a high degree of accuracy.[11] These methods typically involve calculating the Gibbs free energy of the protonated and deprotonated species in a solvent continuum model.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but different pH values.

-

Record the UV-Vis absorption spectrum of each solution.

-

The absorbance at a specific wavelength will change as the compound transitions between its protonated and deprotonated forms.

-

Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the bromine atom, which serves as a key functional group for synthetic transformations.

Key Synthetic Transformations

The C-Br bond at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes.

These reactions provide access to a vast array of substituted quinoline derivatives with diverse functionalities.

Relevance in Drug Development

The quinoline core is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been investigated for various therapeutic applications. For instance, analogues of this compound have been studied as inhibitors of prostaglandin F2α, which is a target for preventing preterm birth.[12] Furthermore, QSAR studies on related quinolinone structures have highlighted the importance of substituents at the 6-position for anti-mycobacterial activity.[13]

Safety and Handling

A thorough understanding of the potential hazards and proper handling procedures is essential when working with any chemical substance.

Table 5: GHS Hazard and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute toxicity, oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |

| Serious eye irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Source:[14]

Recommended Handling Practices

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[14]

-

Spill and Disposal: In case of a spill, follow the procedures outlined in the Safety Data Sheet (SDS). Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook